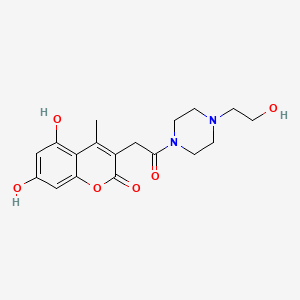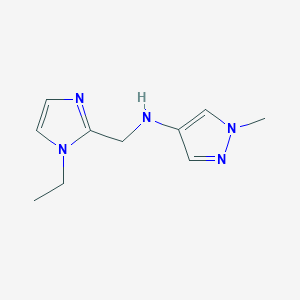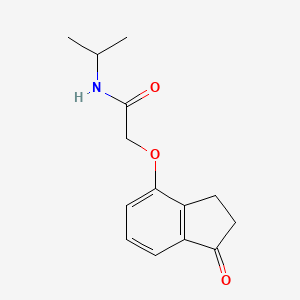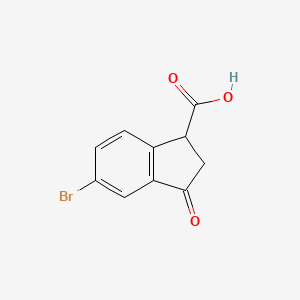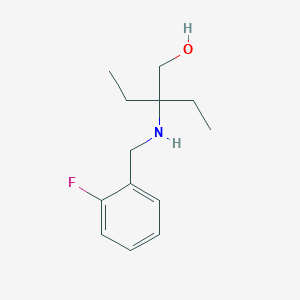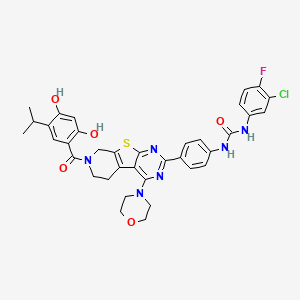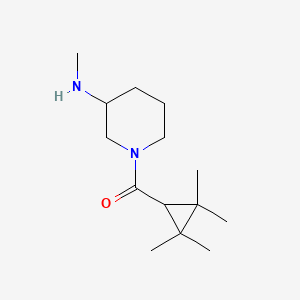
(3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a synthetic compound with a complex structure that includes a piperidine ring and a tetramethylcyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(methylamino)piperidine with 2,2,3,3-tetramethylcyclopropylcarbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The tetramethylcyclopropyl group may influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloropyridin-3-yl)(3-(methylamino)piperidin-1-yl)methanone: Similar structure but with a chloropyridine group instead of the tetramethylcyclopropyl group.
2-(Aminomethyl)piperidine: Contains a piperidine ring but lacks the tetramethylcyclopropyl group.
Uniqueness
(3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is unique due to the presence of the tetramethylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can affect the compound’s reactivity, binding affinity, and overall chemical behavior.
Propiedades
Fórmula molecular |
C14H26N2O |
|---|---|
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
[3-(methylamino)piperidin-1-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C14H26N2O/c1-13(2)11(14(13,3)4)12(17)16-8-6-7-10(9-16)15-5/h10-11,15H,6-9H2,1-5H3 |
Clave InChI |
ATZSVIAVVSFJQO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C)C)C(=O)N2CCCC(C2)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


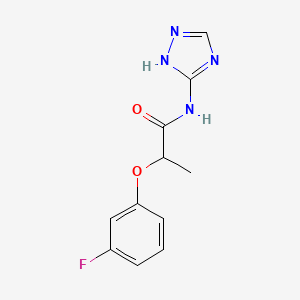
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)
